Cas no 921566-56-5 (4-bis(2-methylpropyl)sulfamoyl-N-4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-ylbenzamide)

4-bis(2-methylpropyl)sulfamoyl-N-4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-ylbenzamide Chemical and Physical Properties
Names and Identifiers
-
- 4-bis(2-methylpropyl)sulfamoyl-N-4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-ylbenzamide
- 4-(N,N-diisobutylsulfamoyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide
- 921566-56-5
- F2252-0050
- 4-[bis(2-methylpropyl)sulfamoyl]-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
- AKOS024631310
-
- Inchi: 1S/C27H31N3O5S2/c1-17(2)14-30(15-18(3)4)37(32,33)21-11-9-19(10-12-21)26(31)29-27-28-22(16-36-27)24-13-20-7-6-8-23(34-5)25(20)35-24/h6-13,16-18H,14-15H2,1-5H3,(H,28,29,31)
- InChI Key: QIZGQGAMIBCDSW-UHFFFAOYSA-N
- SMILES: C(NC1=NC(C2=CC3=CC=CC(OC)=C3O2)=CS1)(=O)C1=CC=C(S(N(CC(C)C)CC(C)C)(=O)=O)C=C1
Computed Properties
- Exact Mass: 541.17051344g/mol
- Monoisotopic Mass: 541.17051344g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 37
- Rotatable Bond Count: 10
- Complexity: 847
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6
- Topological Polar Surface Area: 138Ų
4-bis(2-methylpropyl)sulfamoyl-N-4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-ylbenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2252-0050-25mg |
4-[bis(2-methylpropyl)sulfamoyl]-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide |
921566-56-5 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2252-0050-100mg |
4-[bis(2-methylpropyl)sulfamoyl]-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide |
921566-56-5 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2252-0050-10mg |
4-[bis(2-methylpropyl)sulfamoyl]-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide |
921566-56-5 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2252-0050-10μmol |
4-[bis(2-methylpropyl)sulfamoyl]-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide |
921566-56-5 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2252-0050-30mg |
4-[bis(2-methylpropyl)sulfamoyl]-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide |
921566-56-5 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2252-0050-3mg |
4-[bis(2-methylpropyl)sulfamoyl]-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide |
921566-56-5 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2252-0050-15mg |
4-[bis(2-methylpropyl)sulfamoyl]-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide |
921566-56-5 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2252-0050-20mg |
4-[bis(2-methylpropyl)sulfamoyl]-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide |
921566-56-5 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2252-0050-75mg |
4-[bis(2-methylpropyl)sulfamoyl]-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide |
921566-56-5 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2252-0050-2μmol |
4-[bis(2-methylpropyl)sulfamoyl]-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide |
921566-56-5 | 90%+ | 2μl |
$57.0 | 2023-05-16 |
4-bis(2-methylpropyl)sulfamoyl-N-4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-ylbenzamide Related Literature
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
Additional information on 4-bis(2-methylpropyl)sulfamoyl-N-4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-ylbenzamide
Introduction to 4-bis(2-methylpropyl)sulfamoyl-N-4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-ylbenzamide (CAS No. 921566-56-5)
4-bis(2-methylpropyl)sulfamoyl-N-4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-ylbenzamide is a sophisticated chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 921566-56-5, belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study in medicinal chemistry. The structural complexity of this molecule, characterized by its multiple functional groups and heterocyclic frameworks, contributes to its unique pharmacological profile.
The molecular structure of 4-bis(2-methylpropyl)sulfamoyl-N-4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-ylbenzamide includes a sulfamoyl group, a benzamide moiety, and a 1,3-thiazole ring, all of which are known to play crucial roles in modulating biological pathways. The presence of the 7-methoxy-substituted benzofuran group further enhances its potential as a bioactive agent. This combination of structural features makes it an intriguing candidate for further investigation in drug discovery.
In recent years, there has been a growing interest in the development of novel therapeutic agents that target complex diseases such as cancer, inflammation, and neurodegenerative disorders. The compound 4-bis(2-methylpropyl)sulfamoyl-N-4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-ylbenzamide has been explored for its potential to interact with various biological targets. Preliminary studies suggest that it may exhibit inhibitory effects on enzymes and receptors involved in disease progression.
The sulfamoyl group in the molecule is particularly noteworthy for its ability to enhance binding affinity and selectivity towards specific biological targets. This feature is often exploited in the design of drugs that require precise interaction with their intended receptors. Additionally, the benzamide moiety is known to contribute to the solubility and bioavailability of pharmaceutical compounds, which is crucial for their clinical efficacy.
The 1,3-thiazole ring is another key structural element that imparts unique chemical properties to the compound. Thiazole derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and antiviral activities. The incorporation of this ring into the molecular framework of 4-bis(2-methylpropyl)sulfamoyl-N-4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-ylbenzamide may contribute to its potential therapeutic applications.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of this compound with biological targets with greater accuracy. These computational studies have provided valuable insights into the mechanisms by which this molecule may exert its pharmacological effects. For instance, simulations have suggested that it may interact with enzymes involved in signal transduction pathways relevant to cancer cell proliferation.
In vitro experiments have also been conducted to evaluate the biological activity of 4-bis(2-methylpropyl)sulfamoyl-N-4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-ylenzamide. These studies have revealed promising results regarding its ability to inhibit specific enzymatic activities associated with inflammatory diseases. The compound has shown particular promise in reducing the activity of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.
The synthesis of this compound involves multiple steps and requires careful optimization to ensure high yield and purity. Advanced synthetic techniques have been employed to introduce the various functional groups into the molecular framework efficiently. The use of chiral auxiliaries and asymmetric catalysis has been particularly useful in achieving enantiomerically pure forms of the compound, which is essential for its intended therapeutic applications.
The pharmacokinetic properties of 4-bis(2-methylpropyl)sulfamoyl-N-4-(7-methoxy-l-benzofuran-l -yI)-I ,3-thiazol -Z -yIbenzamide are also being studied to assess its potential for clinical use. Factors such as absorption, distribution, metabolism, and excretion (ADME) are critical considerations in drug development. Preliminary data suggest that this compound may exhibit favorable pharmacokinetic profiles suitable for oral administration.
The potential applications of this compound extend beyond its initial discovery. Researchers are exploring its use in combination therapies, where it may be paired with other drugs to enhance therapeutic efficacy or reduce side effects. The multifaceted nature of its biological activity makes it a versatile tool for addressing complex diseases.
Ongoing research efforts are focused on further elucidating the mechanisms by which this compound exerts its pharmacological effects. By gaining a deeper understanding of its interactions at the molecular level, scientists can refine its structure and optimize its properties for better clinical outcomes. Collaborative efforts between academic institutions and pharmaceutical companies are essential for advancing this research towards practical applications.
The development of novel therapeutic agents like 4-bis(2-methylpropyl)sulfamoyl-N-Z-(7 -methoxy-l -benzofuran -Z -yI)-I ,3-thiazol -Z -yIbenzamide represent significant progress in medicinal chemistry. These efforts contribute to the broader goal of improving patient care through innovative treatments for various diseases. As research continues to uncover new biological targets and mechanisms, compounds like this one hold promise for addressing unmet medical needs.
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